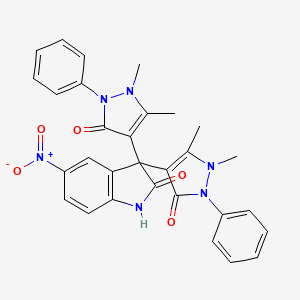
(2,4-dinitrophenyl)(pentafluorophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dinitrophenyl)(pentafluorophenyl)amine, also known as DNPPF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DNPPF is a versatile molecule that can be used in various fields such as organic chemistry, biochemistry, and medicinal chemistry.
科学的研究の応用
(2,4-dinitrophenyl)(pentafluorophenyl)amine has been used in various scientific research applications, including organic synthesis, biochemistry, and medicinal chemistry. In organic synthesis, (2,4-dinitrophenyl)(pentafluorophenyl)amine has been used as a reagent for the synthesis of various organic compounds such as amides, esters, and carboxylic acids. In biochemistry, (2,4-dinitrophenyl)(pentafluorophenyl)amine has been used as a fluorescent probe for the detection of amino acids and peptides. In medicinal chemistry, (2,4-dinitrophenyl)(pentafluorophenyl)amine has been used as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
作用機序
The mechanism of action of (2,4-dinitrophenyl)(pentafluorophenyl)amine is not well understood. However, it is believed that (2,4-dinitrophenyl)(pentafluorophenyl)amine acts as a fluorescent probe by binding to amino acids and peptides, which results in a change in the fluorescence intensity. This change in fluorescence intensity can be used to detect the presence of amino acids and peptides in biological samples.
Biochemical and Physiological Effects:
(2,4-dinitrophenyl)(pentafluorophenyl)amine has not been extensively studied for its biochemical and physiological effects. However, it has been reported that (2,4-dinitrophenyl)(pentafluorophenyl)amine is not toxic to cells and does not affect cell viability. Furthermore, (2,4-dinitrophenyl)(pentafluorophenyl)amine has been shown to be stable in biological samples, which makes it a suitable fluorescent probe for the detection of amino acids and peptides in biological samples.
実験室実験の利点と制限
(2,4-dinitrophenyl)(pentafluorophenyl)amine has several advantages for lab experiments. Firstly, it is a stable molecule that can be easily synthesized and purified. Secondly, it is a fluorescent probe that can be used to detect the presence of amino acids and peptides in biological samples. However, (2,4-dinitrophenyl)(pentafluorophenyl)amine has some limitations. Firstly, it has not been extensively studied for its biochemical and physiological effects. Secondly, its mechanism of action is not well understood.
将来の方向性
There are several future directions for the study of (2,4-dinitrophenyl)(pentafluorophenyl)amine. Firstly, more research is needed to understand the mechanism of action of (2,4-dinitrophenyl)(pentafluorophenyl)amine. Secondly, more studies are needed to investigate the biochemical and physiological effects of (2,4-dinitrophenyl)(pentafluorophenyl)amine. Thirdly, (2,4-dinitrophenyl)(pentafluorophenyl)amine can be used as a potential drug candidate for the treatment of various diseases, and more research is needed to explore its therapeutic potential. Fourthly, (2,4-dinitrophenyl)(pentafluorophenyl)amine can be used as a fluorescent probe for the detection of other biomolecules such as nucleic acids and lipids, and more research is needed to explore its potential applications in this field. Finally, (2,4-dinitrophenyl)(pentafluorophenyl)amine can be modified to improve its properties such as solubility and selectivity, and more research is needed to explore these modifications.
合成法
(2,4-dinitrophenyl)(pentafluorophenyl)amine can be synthesized by reacting 2,4-dinitrofluorobenzene with pentafluorobenzene in the presence of a strong base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the fluoride ion from the pentafluorobenzene attacks the nitro group of 2,4-dinitrofluorobenzene. The resulting product is (2,4-dinitrophenyl)(pentafluorophenyl)amine, which can be purified by recrystallization.
特性
IUPAC Name |
N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5N3O4/c13-7-8(14)10(16)12(11(17)9(7)15)18-5-2-1-4(19(21)22)3-6(5)20(23)24/h1-3,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZCWRGCABXZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)
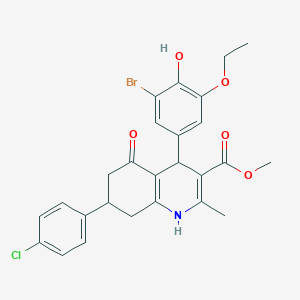
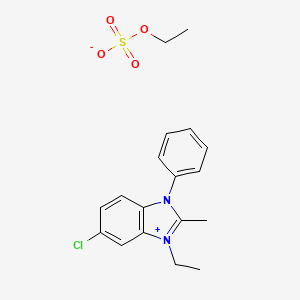
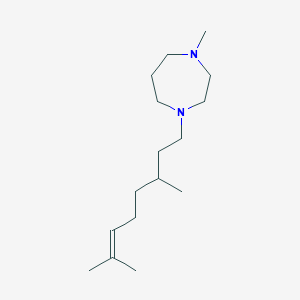

![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
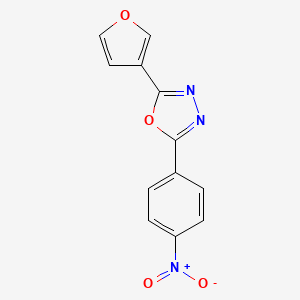
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)
